molecular formula C20H34ClN3O4 B030008 Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- CAS No. 102293-39-0

Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)-

Cat. No. B030008
M. Wt: 416 g/mol
InChI Key: VKJHTUVLJYWAEY-NTISSMGPSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives typically involves multi-step chemical processes, including the use of reagents like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating the conversion from carboxylic acids to ureas under mild conditions without racemization (Thalluri et al., 2014). This environmentally friendly method yields good results and allows for the recycling of byproducts, making it cost-effective.

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated through techniques such as X-ray crystallography, revealing intricate details like intramolecular hydrogen bonds and intermolecular associations. For example, the structure of N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide and its hydrochloride salt has been determined, showcasing the importance of hydrogen bonding in the stability of these compounds (Latif et al., 1999).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including Michael addition reactions and the formation of hydroxamic acids and ureas from carboxylic acids. These reactions are pivotal for the synthesis of novel compounds with potential biological activities. For instance, the Michael addition reactions of α β-ene-3′-phenylselenone of uridine have been explored for new syntheses of nucleoside derivatives (Wu & Chattopadhyaya, 1989).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties can be significantly affected by the molecular structure and the presence of functional groups. The analysis of such properties is essential for understanding the behavior of these compounds in different environments and for their formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of urea derivatives, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies on compounds like hydroxymethylation and polycondensation reactions in urea–formaldehyde resin synthesis provide insights into the reactivity and potential applications of urea derivatives in materials science (Christjanson et al., 2006).

properties

IUPAC Name

3-[3-acetyl-4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJHTUVLJYWAEY-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144881
Record name Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-Celiprolol Hydrochloride

CAS RN

102293-39-0
Record name Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102293390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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